28-Deoxonimbolide

Cytotoxicity Lung Cancer Limonoid Comparison

28-Deoxonimbolide solves reproducibility challenges in neem limonoid research, serving as a validated apoptosis inducer in HL60 leukemia cells. • HL60 IC50 2.7 µM (top potency among 35 limonoids). • Activates caspases-3/8/9 at 30 µM via mitochondrial and death receptor pathways. • No oxygen at C-28 vs. nimbolide, enabling SAR. • Reference for SK-BR-3 (IC50 1.7 µM) and AZ521 (IC50 2.4 µM). ≥98% purity, in stock.

Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
Cat. No. B1254398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-Deoxonimbolide
Synonyms28-deoxonimbolide
nimbolide, 28-deoxo-
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C
InChIInChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1
InChIKeyCWGBIWRWBCYASK-LMHNVORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





28-Deoxonimbolide: Chemical Identity, Limonoid Class, and Baseline Anticancer Profile


28-Deoxonimbolide (CAS 126005-94-5) is a ring C-opened limonoid (tetranortriterpenoid) first isolated from Azadirachta indica (neem) seeds and leaves [1]. It belongs to the nimbin-type limonoid subclass, characterized by a furan ring attached to the D-ring and oxygen-containing functional groups at C-3, C-16, and C-17 [2]. The compound is recognized in authoritative databases (ChEBI:67307) as an antineoplastic agent and plant metabolite [3]. Its baseline activity profile includes the induction of apoptosis in HL60 leukemia cells via both mitochondrial and death receptor-mediated pathways, with activation of caspases-3, -8, and -9 [4].

Limonoid-class natural product probe
Apoptosis pathway study context (caspase-3, -8, -9)
Leukemia and solid tumor cell-model endpoint review

28-Deoxonimbolide Procurement: Why In-Class Limonoid Interchangeability Is Unsupported by Quantitative Evidence


Limonoids from neem exhibit a wide spectrum of cytotoxic potencies and apoptotic mechanisms that preclude simple substitution. For example, nimbolide and 28-deoxonimbolide, despite structural similarity, display markedly different IC50 values across cancer cell lines and differ in their molecular targets—nimbolide inhibits NF-κB and CDK4/CDK6 [1], whereas 28-deoxonimbolide has not been shown to modulate these pathways. Furthermore, within a single study of 35 neem limonoids, only 7 compounds (including 28-deoxonimbolide) exhibited cytotoxic activity against HL60 cells, with IC50 values ranging from 2.7 to >100 μM [2]. Substituting one limonoid for another without validated comparative data risks experimental failure, irreproducible results, and wasted procurement resources.

Cytotoxicity divergence
Limonoid IC50 values span a >100-fold range; class-level activity does not predict potency for individual analogs.
Mechanism uncertainty
Reported targets differ (e.g., nimbolide inhibits NF-κB/CDK4/6); 28-deoxonimbolide lacks defined kinase targets.
Missing comparative data
Only 7 of 35 screened neem limonoids show HL60 activity; cross-study comparisons lack standardized assay conditions.

28-Deoxonimbolide: Direct Comparative Evidence vs. Nimbolide and Other Limonoids


28-Deoxonimbolide Exhibits Broader Cytotoxicity Spectrum and 6.3-Fold Lower Potency Against A549 Lung Cancer Cells Compared to Nimbolide

28-Deoxonimbolide demonstrates an IC50 of 9.3 μM against A549 human lung adenocarcinoma cells after 48 h incubation, as measured by MTT assay . In contrast, nimbolide exhibits an IC50 of 1.48 μM against the same A549 cell line under comparable assay conditions [1]. This 6.3-fold difference in potency indicates that 28-deoxonimbolide may be more suitable for applications requiring moderate cytotoxicity, while nimbolide is a more potent alternative.

A549 cytotoxicity vs nimbolide
Context-dependent
IC50 9.3 μM (28-deoxonimbolide) vs 1.48 μM (nimbolide); 6.3-fold difference
Supports cell-model endpoint review; moderate cytotoxicity context
Cross-study MTT assay; direct comparative validation recommended
Cytotoxicity Lung Cancer Limonoid Comparison

28-Deoxonimbolide Induces Potent HL60 Leukemia Cell Apoptosis (IC50 2.7 μM) Comparable to the Most Active Limonoids in Its Class

28-Deoxonimbolide exhibits an IC50 of 2.7 μM against HL60 leukemia cells after 48 h, as determined by MTT assay [1]. This potency places it among the top three most active limonoids out of 35 tested in a comprehensive neem seed screen, alongside 7-deacetyl-7-benzoylepoxyazadiradione (IC50 3.1 μM) and 7-deacetyl-7-benzoylgedunin (IC50 2.9 μM) . Flow cytometry confirmed that 28-Deoxonimbolide induces early apoptosis in HL60 cells, with increases in cleaved caspases-3, -8, and -9 observed by Western blot [1].

HL60 apoptosis & caspase activation
Head-to-head
IC50 2.7 μM; early apoptosis; cleaved caspases-3,-8,-9
Supports apoptosis pathway-response interpretation
48 h MTT assay; Western blot confirmation
Leukemia Apoptosis Caspase Activation

28-Deoxonimbolide Demonstrates Potent Activity Against Multiple Solid Tumor Cell Lines, Including Breast (SK-BR-3) and Stomach (AZ521) Cancers

28-Deoxonimbolide exhibits cytotoxic activity against a panel of human cancer cell lines beyond HL60, with IC50 values of 1.7 μM (SK-BR-3 breast), 2.4 μM (AZ521 stomach), and 14.2 μM (CRL1579 melanoma) after 48 h exposure . Notably, the compound shows greater potency against SK-BR-3 breast cancer cells (IC50 1.7 μM) than against HL60 leukemia cells (IC50 2.7 μM). In comparison, nimbolide has been reported to impair proliferation of triple-negative breast cancer cell lines but without directly comparable IC50 data .

Solid tumor panel activity
Class-level
IC50 1.7 μM (SK-BR-3), 2.4 μM (AZ521), 14.2 μM (CRL1579)
Supports cytotoxicity endpoint review in breast/gastric models
Direct comparator data unavailable; cell-line-specific review required
Solid Tumors Breast Cancer Stomach Cancer Melanoma

28-Deoxonimbolide Is Structurally Distinct from Nimbolide: Absence of Oxygen at C-28 May Underlie Differential Biological Activity

28-Deoxonimbolide (C27H32O6, MW 452.5) differs from nimbolide (C27H30O7, MW 466.5) by the absence of an oxygen atom at the C-28 position, resulting in a molecular weight difference of 14 Da [1]. This structural divergence is associated with distinct cytotoxic profiles: 28-Deoxonimbolide exhibits an IC50 of 9.3 μM against A549 cells , whereas nimbolide shows an IC50 of 1.48 μM against the same cell line [2]. The 6.3-fold difference in potency underscores that even subtle structural variations among limonoids can produce significant functional divergence.

C-28 structural difference
Reported
ΔO at C-28; MW 452.5 vs 466.5; 6.3-fold A549 potency gap
Supports SAR pathway-response interpretation
Structural divergence may underlie differential cytotoxicity
Structure-Activity Relationship Limonoid Chemistry Natural Products

28-Deoxonimbolide: Optimal Scientific and Industrial Application Scenarios Based on Evidence


HL60 Leukemia Apoptosis Research Requiring Defined Caspase Activation

28-Deoxonimbolide is an ideal tool compound for studies of mitochondrial and death receptor-mediated apoptosis in HL60 leukemia cells. It induces early apoptosis and activates caspases-3, -8, and -9 at a concentration of 30 μM within 24 h . Its IC50 of 2.7 μM in HL60 cells makes it one of the most potent limonoids for this application, outperforming most other neem-derived compounds in the same assay [1].

Solid Tumor Cytotoxicity Screening in Breast and Gastric Cancer Models

Given its IC50 values of 1.7 μM against SK-BR-3 breast cancer cells and 2.4 μM against AZ521 stomach cancer cells , 28-Deoxonimbolide is suitable for initial cytotoxicity screening and mechanism-of-action studies in breast and gastric adenocarcinoma models. Its moderate potency allows for the detection of synergistic effects when used in combination therapies.

Structure-Activity Relationship Studies of Limonoid Cytotoxicity

The structural difference between 28-Deoxonimbolide (C27H32O6) and nimbolide (C27H30O7)—specifically the absence of oxygen at C-28 [2]—correlates with a 6.3-fold difference in A549 cytotoxicity [3]. This makes 28-Deoxonimbolide a valuable comparator in SAR studies aimed at understanding how oxygen substitution at C-28 influences limonoid bioactivity and target engagement.

Reference Compound for Comparative Limonoid Cytotoxicity Assays

28-Deoxonimbolide has been directly compared to 34 other neem limonoids in a standardized HL60 cytotoxicity assay [1], establishing it as a well-characterized reference compound. Researchers can use it as a positive control when evaluating novel limonoids or synthetic derivatives for leukemia cell activity.

Application
Selection Property
Validation Focus
HL60 apoptosis pathway studies
Caspase-3,-8,-9 activation profile
Apoptosis pathway-response endpoints
Solid tumor cell-model screening
Cell-line cytotoxicity profile
Cytotoxicity endpoint review (breast/gastric)
Limonoid SAR studies
C-28 oxygen substitution comparison
SAR pathway-response interpretation
Limonoid cytotoxicity reference
Standardized HL60 assay performance
Comparative assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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